1-(3-chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(3-Chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a trifluoromethyl group attached to a triazole ring, making it a molecule of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The chlorobenzyl, methyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorobenzyl group can be added via a reaction with 3-chlorobenzyl chloride in the presence of a base.
Final Cyclization: The final step involves cyclization to form the triazole ring, often facilitated by heating and the use of catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The presence of the chlorobenzyl, methyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Lacks the methyl group, potentially altering its reactivity and interactions with biological targets.
4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Lacks the chlorobenzyl group, which may reduce its specificity and binding affinity.
Uniqueness: 1-(3-Chlorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c1-17-9(11(13,14)15)16-18(10(17)19)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDZYMCGLIIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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